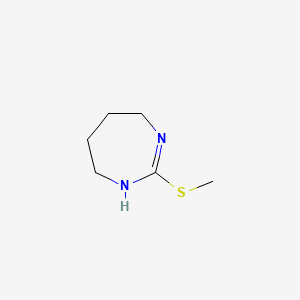
1-Chloro-1,3,3,3-tetrafluoropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Chloro-1,3,3,3-tetrafluoropropene typically involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the presence of a base . This reaction is carried out in a liquid phase under controlled conditions to ensure high yield and purity of the product . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
1-Chloro-1,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides, leading to the formation of different halogenated derivatives.
Polymerization: Due to its olefinic nature, it can polymerize under specific conditions to form polymers with unique properties.
Common reagents used in these reactions include bases for dehydrochlorination, hydrogen halides for addition reactions, and catalysts for polymerization . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1,3,3,3-tetrafluoropropene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: Its low toxicity makes it a candidate for use in biological studies involving halogenated compounds.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is widely used as a refrigerant in high-temperature heat pumps and centrifugal chillers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,3,3,3-tetrafluoropropene involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and stability in various chemical environments . The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions, which are facilitated by the presence of the halogen atoms .
Comparación Con Compuestos Similares
1-Chloro-1,3,3,3-tetrafluoropropene can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane (R-245fa): Used as a refrigerant with higher global warming potential.
2,2-Dichloro-1,1,1-trifluoroethane (R-123): Another refrigerant with different thermodynamic properties.
1,1,1,2-Tetrafluoroethane (R-134a): Commonly used in automotive air conditioning systems.
The uniqueness of this compound lies in its ultra-low global warming potential and non-flammability, making it a more environmentally friendly option compared to its counterparts .
Propiedades
Fórmula molecular |
C3HClF4 |
|---|---|
Peso molecular |
148.48 g/mol |
Nombre IUPAC |
1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H |
Clave InChI |
PNWJILFKWURCIR-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B8723656.png)






![1-[2-(3-Chlorophenyl)-ethyl]piperazine](/img/structure/B8723738.png)


![11-[(2-Chloroacetyl)amino]undecanoic acid](/img/structure/B8723753.png)
![4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol](/img/structure/B8723757.png)

